Evidence Item 1: gem-Difluoro pKa Modulation vs. Non-Fluorinated Ethyl 4-Hydroxybutanoate
The geminal CF2 group at C2 decreases the acidity constant (pKa) of the adjacent carboxylic acid/ester functionality by 0.3–0.5 units relative to the non-fluorinated scaffold. This effect is driven by the strong electron-withdrawing inductive effect of fluorine atoms and has been shown to be nearly identical in magnitude for acyclic and cyclic aliphatic systems [1]. For the non-fluorinated comparator ethyl 4-hydroxybutanoate, the predicted pKa of the corresponding free acid is 14.88±0.10 . Applying the class-level shift of –0.3 to –0.5 units yields an estimated pKa for the 2,2-difluoro-4-hydroxybutanoic acid moiety in the range of approximately 14.4–14.6. This enhanced acidity can influence salt formation, solubility-pH profiles, and receptor-level ionic interactions when incorporated into bioactive molecules [1].
| Evidence Dimension | pKa (acid dissociation constant) of the carboxylic acid moiety |
|---|---|
| Target Compound Data | Estimated pKa ~14.4–14.6 (predicted, based on class-level CF2 inductive shift of –0.3 to –0.5 units; exact experimental value not located for this specific ester) |
| Comparator Or Baseline | Ethyl 4-hydroxybutanoate: predicted pKa 14.88±0.10 (ChemicalBook) / 15.95 (ChemAxon via Foodb.ca) |
| Quantified Difference | ΔpKa = –0.3 to –0.5 units (class-level inference from gem-difluorination studies extrapolated to acyclic systems) [1] |
| Conditions | pKa values predicted computationally (ChemAxon); gem-difluorination effect measured experimentally on cycloalkane carboxylic acids via potentiometric titration and confirmed to follow identical inductive trends for acyclic counterparts [1] |
Why This Matters
Even a 0.3–0.5 unit pKa shift can alter the ionization state at physiological pH, affecting solubility, permeability, and target binding—critical considerations when selecting a building block for lead optimization.
- [1] Holovach S, Melnykov KP, Skreminskiy A, et al. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chem Eur J. 2022;28(19):e202200331. doi:10.1002/chem.202200331. View Source
